molecular formula C20H20N4O2S2 B2597344 N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide CAS No. 1704594-15-9

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2597344
CAS No.: 1704594-15-9
M. Wt: 412.53
InChI Key: MVBIORIVDDARQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining a 4-methyl-2-phenylthiazole moiety linked via a methylacetamide bridge to a 6-methyl-5-oxo-thiazolo[3,2-a]pyrimidine fragment. The structural complexity arises from the fusion of two pharmacologically relevant heterocycles: thiazole and pyrimidine. Thiazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory properties, while thiazolo-pyrimidine hybrids often exhibit enhanced bioactivity due to synergistic electronic effects and improved binding affinity .

Properties

IUPAC Name

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-12-9-22-20-24(19(12)26)15(11-27-20)8-17(25)21-10-16-13(2)23-18(28-16)14-6-4-3-5-7-14/h3-7,9,15H,8,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBIORIVDDARQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides and α-haloketones to form the thiazole ring, followed by further functionalization to introduce the thiazolopyrimidine moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as triethylamine and ethanol are often used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating various thiazole derivatives, the compound exhibited significant cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cell lines. The structure–activity relationship (SAR) indicated that the presence of specific substituents on the thiazole ring enhanced its anticancer activity .
CompoundCell LineIC50 (µM)
N-(4-methylthiazole)U25123.30 ± 0.35
N-(4-methylthiazole)WM793>1000

This data suggests that modifications to the thiazole structure can significantly influence its biological activity.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Thiazole derivatives are known for their ability to inhibit bacterial growth and have been tested against various strains.

Research Insights

A recent investigation into amino thiazoles demonstrated promising activity against Mycobacterium tuberculosis H37Rv strain. The synthesized analogues showed effective inhibition with minimal inhibitory concentrations (MIC) as low as 0.09 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
Amino Thiazole DerivativeM. tuberculosis H37Rv0.09

Biochemical Interactions

The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with key signaling pathways . In microbial contexts, it may disrupt cell wall synthesis or function as a competitive inhibitor of essential enzymes.

Potential Research Areas

  • Optimization of Structure : Further modifications could enhance efficacy and selectivity.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutics.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

Mechanism of Action

The mechanism of action of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in cell proliferation, leading to its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Pyrimidine Moieties

Key structural analogs and their comparative features are summarized below:

Compound Name/ID Structural Features Biological Activity (IC₅₀ or EC₅₀) Key Reference
Target Compound 4-methyl-2-phenylthiazole + thiazolo[3,2-a]pyrimidine + acetamide linker Not reported in evidence N/A
Compound 7b (4-methyl-2-phenylthiazole derivatives) 4-methyl-2-phenylthiazole + pyrimidine substituents HepG-2: 1.61 ± 1.92 µg/mL
Compound 9 (3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine) Pyrrolo-thiazolo-pyrimidine core + methoxyphenyl substituent Anticancer (mechanism unspecified)
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Thiazole + pyrazole + acetamide linker Not explicitly reported

Pharmacological Activity Trends

  • Anticancer Activity: The target compound’s thiazolo-pyrimidine core is structurally analogous to Compound 7b, which showed potent activity against HepG-2 cells (IC₅₀ ~1.6 µg/mL) . Compound 9’s pyrrolo-thiazolo-pyrimidine framework highlights the importance of extended π-conjugation for enhancing DNA intercalation or kinase inhibition .
  • Synthetic Accessibility: The acetamide linker in the target compound may improve solubility compared to non-polar analogs like Compound 9, which lacks such a moiety .

Critical Analysis of Structural Modifications

  • Thiazole Substituents : The 4-methyl-2-phenyl group in the target compound is a common feature in and , associated with improved metabolic stability and lipophilicity .
  • Thiazolo-Pyrimidine vs.
  • Acetamide Linker : This linker may facilitate hydrogen bonding with biological targets (e.g., kinases or DNA topoisomerases), a feature absent in simpler thiazole-pyrimidine hybrids .

Biological Activity

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a synthetic compound that has gained attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole moiety linked to a pyrimidine derivative. Its chemical structure can be represented as follows:

C19H20N4OS2\text{C}_{19}\text{H}_{20}\text{N}_4\text{OS}_2

This structure contributes to its biological activity, particularly through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. One study reported that thiazole derivatives exhibited IC50 values in the low micromolar range against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3) .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AA5490.75
Compound BNIH/3T30.65
N-(4-methyl...)A5490.80
N-(4-methyl...)NIH/3T30.70

Antimicrobial Activity

Thiazole compounds have also demonstrated antimicrobial properties. Studies indicate that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, a derivative similar to the compound showed an IC50 of 0.25 µg/mL against Staphylococcus aureus .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteriaIC50 (µg/mL)
Compound CStaphylococcus aureus0.25
Compound DEscherichia coli0.50

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways and reduce cytokine production in vitro . The mechanism often involves the inhibition of NF-kB signaling pathways.

The biological activity of this compound is attributed to its ability to interact with specific protein targets involved in cell proliferation and apoptosis. Molecular docking studies suggest strong binding affinity to proteins associated with cancer progression and inflammation .

Case Studies

  • Study on Anticancer Efficacy : In a recent study published in Drug Target Insights, researchers synthesized several thiazole derivatives and evaluated their anticancer effects on A431 human epidermoid carcinoma cells. The study found that certain compounds exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another research focused on the antimicrobial properties of thiazole derivatives against various pathogens. The results indicated that some compounds had remarkable efficacy against resistant strains of bacteria .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its assembly?

The compound is typically synthesized via multi-step reactions involving:

  • Thiazole ring formation : Reacting substituted acetamide precursors with chloroacetyl chloride in the presence of triethylamine (Et₃N) in dioxane or DMF .
  • Cyclization : Using K₂CO₃ in DMF to facilitate intramolecular cyclization of thiazolo[3,2-a]pyrimidinone derivatives .
  • Key intermediates : 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol and substituted benzyl chlorides are often used to construct the thiazole and pyrimidine moieties .

Table 1 : Common Reagents and Conditions

StepReagents/ConditionsYield RangeReference
Thiazole formationEt₃N, dioxane, 20–25°C60–75%
CyclizationK₂CO₃, DMF, RT50–65%

Q. What spectroscopic methods are used to characterize this compound, and what diagnostic signals should researchers prioritize?

  • ¹H/¹³C NMR : The methyl groups on the thiazole (δ ~2.5 ppm) and pyrimidinone (δ ~2.1 ppm) provide distinct singlet signals. The acetamide carbonyl resonates at δ ~170 ppm in ¹³C NMR .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical to verify the molecular formula (e.g., [M+H]⁺ at m/z 455.12) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, optimizing DMF/water ratios in cyclization steps can reduce byproducts .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., chloroacetyl chloride additions), minimizing side reactions .

Table 2 : Optimization Case Study (Based on )

VariableTested RangeOptimal ValueImpact on Yield
Temperature20–80°C60°C+25%
SolventDMF/H₂O (1:1 to 3:1)2:1+15%

Q. How should contradictions in spectral data during structure elucidation be resolved?

  • Isomerism Analysis : The compound’s thiazolo[3,2-a]pyrimidinone core may exhibit tautomerism. Use 2D NMR (COSY, HSQC) to differentiate between keto-enol forms .
  • X-ray Crystallography : Resolve ambiguities in NOESY or IR data by confirming the solid-state structure .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

Q. What experimental frameworks are recommended for evaluating biological activity?

  • In Vitro Assays :
  • Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
  • Kinase Inhibition : Use fluorescence polarization assays to screen activity against kinases (e.g., EGFR, VEGFR) .
    • Mechanistic Studies :
  • Molecular Docking : Map the compound’s interaction with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to assess cytotoxicity in cancer cell lines .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

  • Dosage Consistency : Ensure uniform molar concentrations (e.g., µM vs. mM) and solvent controls (DMSO ≤0.1%) .
  • Cell Line Variability : Validate results across multiple lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .

Synthesis and Characterization Workflow

![Methodological Workflow](https://via.placeholder.com/500x200 ?text=Synthesis+→+Purification+→+Characterization+→+Bioassay) Key steps derived from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.